

An In-depth Technical Guide to 15(S)-Latanoprost: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: 15(S)-Latanoprost

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **15(S)-Latanoprost**, an important stereoisomer of the prostaglandin F2 α analog, Latanoprost. Latanoprost is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] The 15(S) isomer, often considered an impurity in commercial Latanoprost preparations, is also a subject of research for its own biological activity.[3] This document details its structural characteristics, summarizes key quantitative data, outlines a representative synthetic protocol, and visualizes the synthetic pathway and mechanism of action.

Chemical Structure of 15(S)-Latanoprost

15(S)-Latanoprost is a synthetic prostaglandin analog.[4] Its chemical structure is closely related to Latanoprost, with the key difference being the stereochemical configuration at the 15th carbon atom of the omega side chain. In **15(S)-Latanoprost**, the hydroxyl group at this position is in the (S) configuration, whereas in the active drug Latanoprost, it is in the (R) configuration.[3][5] This inversion of stereochemistry has a significant impact on its biological activity, with the free acid form of **15(S)-Latanoprost** showing a lower binding affinity for the prostaglandin F (FP) receptor compared to the free acid of Latanoprost.[5]

Table 1: Chemical and Physical Properties of **15(S)-Latanoprost**

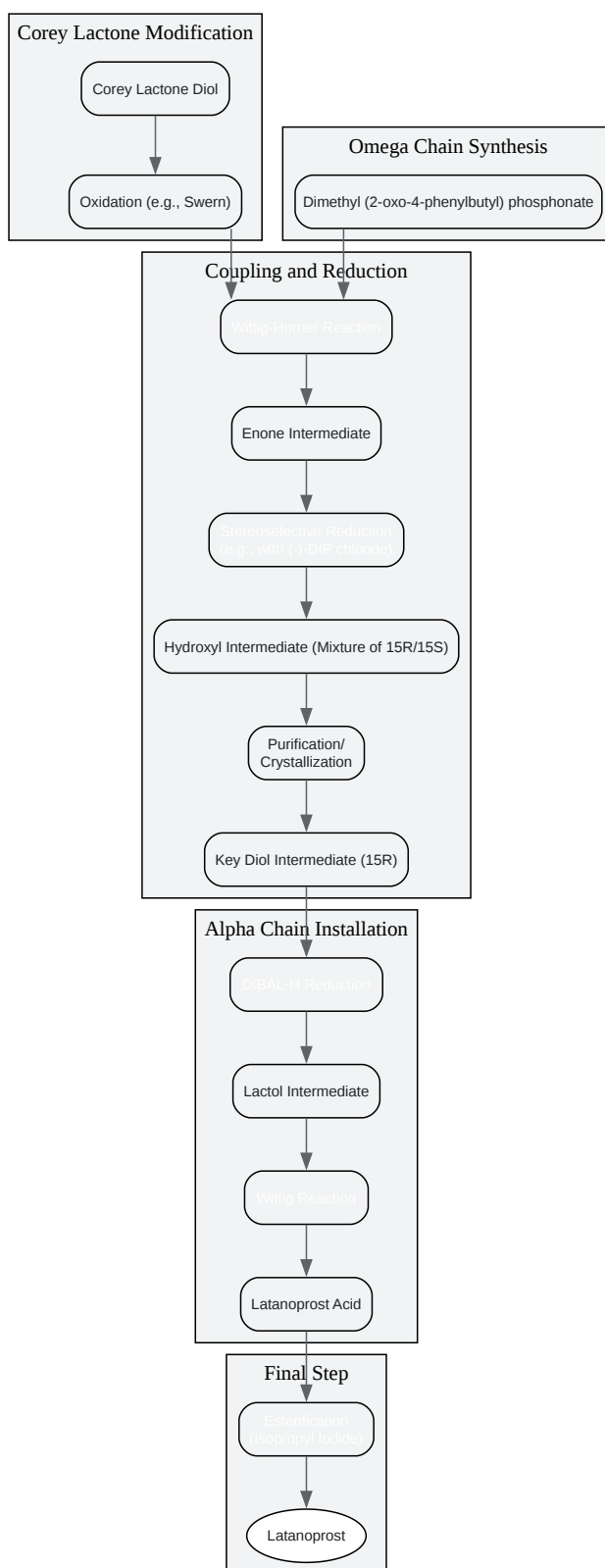
Property	Value	Reference
IUPAC Name	propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate	[6]
Alternate Names	15-epi Latanoprost, Latanoprost EP Impurity E	[3][4]
CAS Number	145773-22-4	[3]
Molecular Formula	C ₂₆ H ₄₀ O ₅	[3]
Molecular Weight	432.6 g/mol	[3]
Appearance	Colorless viscous solution	
Solubility	Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)	[7]

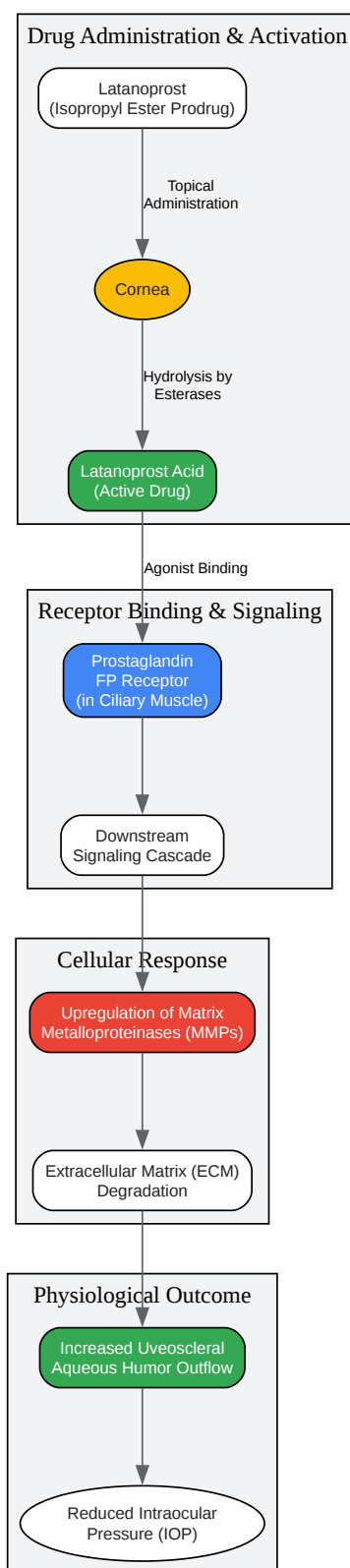
Synthesis of Latanoprost

The total synthesis of Latanoprost is a complex, multi-step process that has been approached through various strategies. A common and classical approach begins with the chiral precursor, Corey's lactone, to establish the correct stereochemistry of the cyclopentane core.[8] An improved synthesis with effective control of the 15(S) diastereomer has been described, which is crucial for producing high-purity Latanoprost.[8]

A pot-economical total synthesis of Latanoprost has also been developed, which minimizes the number of purification steps and improves overall efficiency.[9][10] This approach utilizes an organocatalyst-mediated Michael reaction to control key stereocenters.[9][10]

Below is a generalized workflow illustrating a convergent synthesis strategy, which involves the separate synthesis of the alpha and omega chains followed by their coupling to the cyclopentane core.





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